N,N-Dimethyl-p-phenylenediamine dihydrochloride

Beschreibung

Historical Context and Discovery of DMPD

DMPD’s discovery is intertwined with the study of phenylenediamine derivatives in the late 19th century. Casmir Wurster’s seminal work on tetramethylphenylenediamine in 1879 revealed the formation of stable radical cations upon oxidation, later termed Wurster’s Blue. While Wurster’s initial focus was on tetramethyl derivatives, subsequent research identified dimethyl variants like DMPD as equally critical redox indicators.

The dihydrochloride salt form emerged as a stable alternative for laboratory use, particularly in peroxidase testing and antioxidant capacity assays. Industrial synthesis methods, such as the catalytic hydrogenation of paranitrochlorobenzene with dimethylamine hydrochloride, were later optimized to improve yield and safety.

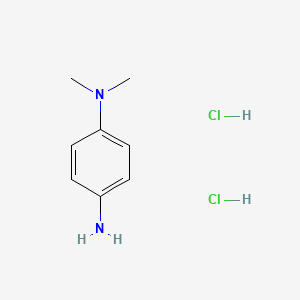

Structural Characterization and IUPAC Nomenclature

DMPD’s molecular structure is defined by a para-substituted benzene ring with amino and dimethylamino groups, stabilized by two hydrochloride moieties.

Table 1: Structural and Physical Properties of DMPD

The crystalline powder exhibits hygroscopicity and light sensitivity, necessitating storage under inert conditions. X-ray diffraction studies confirm a planar benzene core with protonated amino groups contributing to ionic lattice stability.

Role in Redox Chemistry and Radical Cation Formation

DMPD’s redox activity stems from its ability to donate electrons, forming a stable radical cation (Wurster’s Red) with distinct spectral properties.

Key Redox Mechanisms:

- Oxidation to Radical Cation:

$$ \text{DMPD} \rightarrow \text{DMPD}^{- +} + e^- $$

The radical cation ($$\lambda_{\text{max}} = 668\ \text{nm}$$) is characterized by a deep red color, utilized in spectrophotometric assays for peroxidases and oxidative stress biomarkers.

Antioxidant Potential Assays:

DMPD reacts with free radicals (e.g., hydroxyl, peroxyl) to form stable products, enabling quantification of plasma or tissue antioxidant capacity via absorbance decay kinetics.Catalytic Applications:

In synthetic chemistry, DMPD serves as an electron mediator in hydrogenation reactions, notably in the production of methylene blue derivatives.

Table 2: Redox Applications of DMPD

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

536-46-9 |

|---|---|

Molekularformel |

C8H14Cl2N2 |

Molekulargewicht |

209.11 g/mol |

IUPAC-Name |

1-N,4-N-dimethylbenzene-1,4-diamine;dihydrochloride |

InChI |

InChI=1S/C8H12N2.2ClH/c1-9-7-3-5-8(10-2)6-4-7;;/h3-6,9-10H,1-2H3;2*1H |

InChI-Schlüssel |

PXJHVKRLFWZUNV-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N.Cl.Cl |

Kanonische SMILES |

CNC1=CC=C(C=C1)NC.Cl.Cl |

Andere CAS-Nummern |

536-46-9 |

Piktogramme |

Acute Toxic; Irritant |

Verwandte CAS-Nummern |

99-98-9 (Parent) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution and Catalytic Hydrogenation Route

This is the most commonly reported industrial method, involving the reaction of p-nitrochlorobenzene with dimethylamine hydrochloride, followed by catalytic hydrogenation and acidification to yield the dihydrochloride salt.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of p-nitrochlorobenzene in toluene to form solution A | 20–25 °C, 2–3 mol/L concentration | Organic phase |

| 2 | Dissolution of dimethylamine hydrochloride in water | 5–7 mol/L concentration | Aqueous phase |

| 3 | Addition of solution A to aqueous dimethylamine hydrochloride | Stirring at 20–25 °C | |

| 4 | Dropwise addition of 15% sodium hydroxide aqueous solution | First addition at 20–25 °C, then warming to 35–40 °C; second addition over 30 min | Molar ratios: sodium hydroxide to dimethylamine hydrochloride ~1:1 for first addition, 0.6–0.8:1 for second |

| 5 | Insulation reaction (holding temperature) | 45–90 minutes | Reaction completion |

| 6 | Phase separation | Stand and separate organic and aqueous layers | |

| 7 | Catalytic hydrogenation of toluene layer | Active nickel catalyst, hydrogen atmosphere | Reduces nitro group to amine |

| 8 | Filtration to remove catalyst | Room temperature | |

| 9 | Passing toluene solution through hydrogen chloride gas | Room temperature | Precipitates N,N-dimethyl-p-phenylenediamine dihydrochloride |

| 10 | Centrifugation and drying | Final product |

- Yield: Approximately 94.5% to 97.3% based on p-nitrochlorobenzene

- Purity: 99.6% to 99.7%

- Product form: White crystalline dihydrochloride salt

Reference: CN102030659A patent (2009).

Detailed Reaction Parameters and Optimization

| Parameter | Range/Value | Effect on Process |

|---|---|---|

| p-Nitrochlorobenzene concentration in toluene | 2–3 mol/L | Ensures sufficient substrate availability |

| Dimethylamine hydrochloride concentration in water | 5–7 mol/L | Maintains reaction rate and phase balance |

| Sodium hydroxide concentration (15% aqueous) | Added in two stages: 1st ~1:1 molar ratio to dimethylamine hydrochloride, 2nd ~0.6–0.8:1 | Controls pH and drives substitution reaction |

| Temperature during addition and reaction | 20–25 °C for addition; warmed to 35–40 °C for reaction; insulation for 45–90 min | Optimizes reaction kinetics and yield |

| Catalyst | Active nickel catalyst | Efficient hydrogenation of nitro group |

| Hydrogenation conditions | Room temperature, hydrogen atmosphere | Complete reduction to amine |

| Acidification | Passing dry HCl gas into toluene solution | Precipitates pure dihydrochloride salt |

Research Findings and Industrial Relevance

- The nucleophilic aromatic substitution of p-nitrochlorobenzene with dimethylamine hydrochloride under basic conditions followed by catalytic hydrogenation is the preferred industrial method due to high yield and purity.

- The two-stage addition of sodium hydroxide allows controlled deprotonation and substitution, minimizing side reactions.

- Use of active nickel catalyst ensures efficient reduction of the nitro group to the amine without over-reduction or degradation.

- Passing dry hydrogen chloride gas into the organic phase allows direct precipitation of the dihydrochloride salt, simplifying isolation and purification.

- The process is scalable and reproducible, suitable for commercial production.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-p-phenylenediamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: It readily forms stable, red radical cations when oxidized.

Reduction: The compound can be reduced back to its original form from the radical cation state.

Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iron (III) catalysts.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) are often employed.

Major Products Formed

Oxidation: The major product is the red radical cation form of N,N-Dimethyl-p-phenylenediamine.

Reduction: The original this compound is reformed.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD) is a chemical compound with diverse applications, primarily recognized for its use in analytical chemistry, microbiology, and as an intermediate in the synthesis of other compounds . It is important to note that while some search results refer to N,N-Dimethyl-p-phenylenediamine, this compound is closely related and shares similar applications with its dihydrochloride form .

Scientific Research Applications

- Antioxidant Potential Measurement: DMPD is utilized to measure the antioxidant potential of various substances . In the presence of Fe(3+), DMPD converts into a DMPD radical, which antioxidant molecules in test samples scavenge. A modified DMPD method can accurately measure the oxidant potential of plasma by using plasma's oxidizing effect to oxidize DMPD, producing a stable pink color .

- Peroxidase Test: DMPD is suitable for use in the peroxidase test . It is used for the determination of peroxidase . DMPD is converted into a red pigment of semiquinone .

- Microscopy Stain: this compound is used as a stain in microscopy .

- Detection Reagent: It is commonly used as a reagent for thin-layer chromatography in detecting organic peroxides and for the analysis of hydrogen sulfide and sulfide .

Other Applications

- Reagent for Oxidase Test: this compound is an azoreduction product of acid orange 52 and is useful in the oxidase test, which differentiates bacteria based on their ability to utilize the dye .

- Synthesis of Methylene Blue: Dimethyl-p-phenylenediamine is used in the production of methylene blue .

Synthesis Method

Wirkmechanismus

N,N-Dimethyl-p-phenylenediamine dihydrochloride exerts its effects primarily through redox reactions. It readily forms stable, red radical cations, which can participate in various oxidation-reduction processes .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular formula : C₈H₁₄Cl₂N₂

- Molecular weight : 209.12 g/mol

- Melting point : 212°C (decomposition)

- Solubility : Highly soluble in water, hygroscopic, and light-sensitive .

Comparison with Structurally Similar Compounds

N,N-Dimethyl-m-phenylenediamine Dihydrochloride (DMMD)

DMMD (meta isomer) shares structural similarities with DMPD but differs in the position of the amino groups on the benzene ring.

Key Differences :

N,N-Dimethyl-p-phenylenediamine Monohydrochloride

The monohydrochloride form (CAS 2052-46-2) differs from DMPD by having one HCl molecule instead of two.

Comparison with Functional Analogs in Antioxidant Assays

DPPH (2,2-Diphenyl-1-picrylhydrazyl)

ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

FRAP (Ferric Reducing Antioxidant Power)

DMPD Method

Comparative Table :

Biologische Aktivität

N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD) is a synthetic organic compound that plays a significant role in various biochemical applications, particularly in the fields of biochemistry and environmental science. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

DMPD is an aromatic amine with the following chemical structure:

- Molecular Formula : C8H12N2·2HCl

- Molecular Weight : 195.1 g/mol

- Appearance : White to light pink powder

- Solubility : Soluble in water (50 mg/mL) .

DMPD is primarily known for its role as a redox-active compound. It participates in various biochemical reactions, particularly those involving oxidative stress and antioxidant capacity measurement. The compound can be oxidized to form a stable radical cation (DMPD•+), which is utilized in colorimetric assays to assess antioxidant activity .

Antioxidant Potential Measurement

In the presence of ferric ions (Fe³⁺), DMPD is converted into its radical form, which can be scavenged by antioxidants present in biological samples. This property makes it a valuable tool for measuring the oxidative status of plasma and other biological fluids .

Applications in Research

- Oxidative Stress Studies : DMPD is frequently employed to evaluate the oxidative potential of plasma. Research indicates that plasma oxidative capacity increases with age, highlighting its utility in aging studies .

- Microbial Activity Testing : DMPD is used in oxidase tests to differentiate bacterial species based on their ability to utilize this dye. It serves as an indicator for microbial respiration and metabolic activity .

- Environmental Monitoring : The compound has been utilized in studies assessing the biodegradation of toxic substances by bacteria, showcasing its role in environmental microbiology .

1. Antioxidant Capacity in Aging

A study demonstrated that using a modified DMPD method allows for accurate measurement of plasma oxidant potential, revealing significant increases with aging. This finding underscores the importance of oxidative stress in age-related diseases .

2. Biodegradation by Bacterial Strains

Research involving Klebsiella pneumoniae and Acetobacter liquefaciens showed that these bacteria could degrade DMPD under aerobic conditions, indicating its potential environmental impact and the ability of certain microbes to metabolize toxic compounds .

Toxicological Considerations

Despite its utility, DMPD poses certain health risks. It is classified as an acute toxic substance through dermal exposure, inhalation, and oral routes . Safety precautions are essential when handling this compound, especially in laboratory settings.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant Measurement | Used to evaluate the antioxidant capacity of biological fluids through colorimetric assays |

| Microbial Metabolism | Serves as a substrate in oxidase tests for differentiating bacterial species |

| Environmental Biodegradation | Degraded by specific bacterial strains under aerobic conditions |

| Toxicity | Acute toxicity through various exposure routes; requires careful handling |

Q & A

Q. What are the primary research applications of DMPD·2HCl in analytical chemistry?

DMPD·2HCl is widely used as a chromogenic reagent in oxidative coupling reactions. Key applications include:

- Peroxidase activity assays : It reacts with peroxidases and hydrogen peroxide to form stable colored products, enabling enzymatic activity quantification .

- Sulfide detection : In environmental analysis, it participates in the methylene blue method for quantifying sulfides in water, with a detection limit of 0.02–4.0 mg/L .

- Antioxidant capacity evaluation : The DMPD method measures antioxidant scavenging activity via decolorization of the DMPD radical cation at 505 nm, optimized at pH 3.0–5.0 .

- Oxidizing agent detection : Reacts with ozone, chlorine, or bromine to produce distinct color changes for qualitative/quantitative analysis .

Q. What precautions are necessary when handling DMPD·2HCl in laboratory settings?

Due to its hygroscopicity, toxicity (H302, H315, H319), and light sensitivity:

- Storage : Keep in airtight, light-resistant containers at room temperature (15–25°C). Desiccate to prevent moisture absorption .

- Handling : Use in well-ventilated areas with PPE (gloves, lab coat, goggles). Avoid inhalation or skin contact; wash hands thoroughly post-use .

- Stability : Prepare fresh solutions for colorimetric assays, as aged reagents may yield inconsistent results due to oxidation .

Advanced Research Questions

Q. How can researchers optimize the DMPD method for antioxidant activity assessment?

Critical parameters include:

- Reagent concentration : 100 mM DMPD·2HCl in 0.1 M acetate buffer (pH 5.25) ensures stable radical cation formation .

- Reaction time : Monitor absorbance changes at 505 nm for 10–30 minutes to capture kinetic profiles of antioxidant scavenging .

- Interference control : Precipitate metal ions (e.g., Fe³⁺) with EDTA to avoid false positives .

- Validation : Compare results with standard antioxidants (e.g., Trolox) and validate via LC-MS to confirm reaction specificity .

Q. What strategies ensure the purity of synthesized DMPD·2HCl for sensitive assays?

Synthesis and purification protocols from GB/T 33089-2016 include:

- Catalytic hydrogenation : Use active nickel catalysts under H₂ to reduce intermediates, minimizing byproducts like tetramethyl derivatives .

- Crystallization : Precipitate pure DMPD·2HCl by introducing HCl gas into the toluene layer post-hydrogenation .

- Quality control : Validate purity (>98%) via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and confirm residual solvents (e.g., toluene) meet pharmacopeial limits (<0.1%) .

Q. How to address discrepancies in colorimetric data when using DMPD·2HCl for sulfide quantification?

Common issues and solutions:

- Matrix interference : Pre-treat samples with zinc acetate to remove particulate sulfides or thiols that compete with DMPD reactivity .

- Reagent degradation : Test reagent stability by comparing fresh vs. aged solutions; discard if absorbance at 670 nm (methylene blue) deviates >5% from calibration .

- pH sensitivity : Maintain reaction pH at 2.4–3.0 using sulfuric acid to ensure optimal dye formation .

- Standard curve linearity : Use sulfide standards (0.1–4.0 mg/L) and account for temperature effects (20–25°C recommended) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.